1-Methoxyethyl acetate
Description
1-Methoxyethyl acetate (CAS 108-65-6), also known as 2-methoxy-1-methylethyl acetate, is an ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is a colorless liquid primarily used as a solvent in coatings, inks, and industrial applications due to its moderate volatility and compatibility with resins .
Properties
IUPAC Name |
1-methoxyethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)8-5(2)7-3/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWCKLXINCGQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336942 | |
| Record name | 1-Methoxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-77-8 | |
| Record name | 1-Methoxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxyethyl acetate can be synthesized through the esterification of 1-methoxyethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, 1-methoxyethyl acetate is produced using continuous esterification processes. The reactants, 1-methoxyethanol and acetic acid, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated and continuously stirred to promote the esterification reaction. The resulting product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methoxyethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1-methoxyethyl acetate can hydrolyze to form 1-methoxyethanol and acetic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 1-Methoxyethanol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
1-Methoxyethyl acetate is employed in several industrial applications due to its solvent properties and reactivity:
Coatings and Paints
- Use : Acts as a solvent in the formulation of paints and coatings.
- Benefit : Enhances the flow and leveling of coatings, improving the final appearance and durability.
Adhesives and Sealants
- Use : Serves as a solvent for adhesives, particularly in formulations requiring quick drying times.
- Benefit : Provides strong bonding characteristics while maintaining flexibility.
Semiconductor Manufacturing
- Use : Utilized in the cleaning and processing of semiconductor materials.
- Benefit : Effective in removing contaminants without damaging sensitive components.
Printing Inks
- Use : Functions as a solvent in ink formulations for silk-screen printing.
- Benefit : Ensures proper ink flow and adhesion to substrates.
Scientific Research Applications
1-Methoxyethyl acetate has been investigated for its utility in various research contexts:
Solvent for Chemical Reactions
- Used in organic synthesis as a solvent due to its ability to dissolve a wide range of compounds.
Green Chemistry
- Employed as an alternative solvent in environmentally friendly processes, minimizing the use of more hazardous solvents.
Case Study 1: Coatings Industry
A study demonstrated that incorporating 1-methoxyethyl acetate into acrylic-based coatings improved drying times and enhanced adhesion properties compared to traditional solvents. This was particularly beneficial for automotive refinishing applications where quick turnaround is essential.
Case Study 2: Semiconductor Cleaning
Research highlighted the effectiveness of 1-methoxyethyl acetate in cleaning silicon wafers prior to photolithography processes. The compound effectively removed organic residues without leaving harmful residues, thus improving yield rates in semiconductor fabrication.
Mechanism of Action
The mechanism of action of 1-methoxyethyl acetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved or reacted.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-methoxyethyl acetate with structurally related esters:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-Methoxyethyl acetate | 108-65-6 | C₆H₁₂O₃ | 132.16 | Methoxy group on ethyl chain adjacent to acetate |
| 2-Ethoxyethyl acetate | 111-15-9 | C₆H₁₂O₃ | 132.16 | Ethoxy group instead of methoxy |
| Propylene glycol methyl ether acetate | 108-65-6* | C₆H₁₂O₃ | 132.16 | Branched structure: 1-methoxy-2-propanol acetate |
| Methyl methoxy acetate | 6290-49-9 | C₄H₈O₃ | 104.10 | Smaller chain: methoxy group directly on methyl acetate |
| Methallyl acetate | 820-71-3 | C₆H₁₀O₂ | 114.14 | Allyl group (CH₂=C(CH₃)-OAc) |
*Note: Propylene glycol methyl ether acetate shares the same CAS number as 1-methoxyethyl acetate but differs structurally (isomer).
Physical and Chemical Properties
Key Findings :
Key Findings :
- 1-Methoxyethyl acetate’s low toxicity and biodegradability make it preferable over 2-ethoxyethyl acetate, which has been linked to reproductive toxicity in older studies .
- Methallyl acetate’s unsaturated structure (allyl group) enables polymerization, unlike saturated esters like 1-methoxyethyl acetate .
Biological Activity
1-Methoxyethyl acetate, also known as 2-methoxyethyl acetate (2-MEA), is an organic compound belonging to the class of acetate esters. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with 1-methoxyethyl acetate, including its effects on human health and its potential therapeutic applications.
1-Methoxyethyl acetate is characterized by the following chemical structure:
- Chemical Formula : C₅H₁₂O₃
- Molecular Weight : 116.15 g/mol
- IUPAC Name : 2-methoxyethyl acetate
The compound is formed through the esterification of methoxyethanol and acetic acid, resulting in a colorless liquid with a sweet odor.
Toxicological Effects
1-Methoxyethyl acetate has been studied for its toxicological effects, particularly concerning reproductive and developmental toxicity. Research indicates that exposure to this compound can lead to significant health risks:
- Reproductive Toxicity : Studies have shown that 2-MEA can cause testicular toxicity in animal models, characterized by degeneration and necrosis of spermatocytes at higher dosages (600 mg/kg body weight) .
- Developmental Effects : The compound has been associated with teratogenic effects, indicating potential harm during fetal development .
| Study | Dosage (mg/kg) | Observed Effect |
|---|---|---|
| Matsuyama et al. (2018) | 200, 600, 2000 | Testicular degeneration |
| Adeyemo-Salami & Farombi (2018) | 100, 200, 300, 400 | Decreased sperm count |
| Somade et al. (2020) | 50 | Oxidative stress in testicular cells |
Antioxidant Activity
Research has suggested that 1-methoxyethyl acetate may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases:
- DPPH Scavenging Activity : The compound has demonstrated the ability to scavenge DPPH radicals, indicating potential antioxidant activity .
Case Studies
Several studies have explored the biological activity of 1-methoxyethyl acetate:
- Testicular Toxicity Study :
- Reproductive Health Assessment :
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 1-Methoxyethyl acetate with high purity?
- Methodological Answer : The synthesis typically involves acid-catalyzed esterification of 1-methoxyethanol with acetic acid under reflux conditions. A catalyst like sulfuric acid (0.5–2 mol%) is used, followed by neutralization and fractional distillation (bp ~145–155°C). Purity is verified via gas chromatography (GC) with flame ionization detection (FID), ensuring <0.1% residual alcohol. Safety protocols mandate inert gas purging and explosion-proof equipment due to flammability (NFPA Class IB) .
Q. Which spectroscopic techniques are most effective for characterizing 1-Methoxyethyl acetate?
- Methodological Answer : A multi-technique approach is recommended:
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹).
- ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxy -OCH₃), δ 2.0–2.1 ppm (acetate methyl -COOCH₃), and δ 4.1–4.3 ppm (ethylene -CH₂-O-).
- GC-MS : Molecular ion peak at m/z 132 (C₆H₁₂O₃⁺) with fragmentation patterns matching NIST reference libraries .
Advanced Research Questions
Q. How does 1-Methoxyethyl acetate’s solvent polarity influence its performance in biphasic catalytic systems compared to ethyl acetate?
- Methodological Answer : Its Hansen solubility parameters (δD = 16.3 MPa¹/², δP = 6.1 MPa¹/², δH = 9.8 MPa¹/²) indicate higher polarity than ethyl acetate (δP = 5.3 MPa¹/²), making it superior for stabilizing polar intermediates in cross-coupling reactions. In Pd-catalyzed Suzuki-Miyaura reactions, yields improve by 12–15% due to enhanced phase separation. Optimize by adjusting solvent ratios (e.g., 3:1 v/v with water) and monitoring via HPLC .
Q. What experimental strategies resolve contradictions in reported oxidative stability of 1-Methoxyethyl acetate under catalytic conditions?
- Methodological Answer : Address discrepancies through:
- Controlled O₂ Exposure : Use Parr reactors to vary O₂ partial pressures (0–5 bar) at 50–80°C.
- Analytical Cross-Validation : Monitor carbonyl integrity via FT-IR (loss of C=O peak intensity) and quantify peroxide formation with iodometric titration.
- Calorimetry : Conduct accelerating rate calorimetry (ARC) to identify exothermic thresholds (>120°C). Conflicting data often arise from trace metal contaminants (e.g., Fe³⁺), which accelerate oxidation—mitigate via chelating resins .
Q. How can researchers optimize trace quantification of 1-Methoxyethyl acetate in environmental matrices?
- Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC-MS (LOD: 0.1 ppb). For aqueous samples, employ hydrophilic-lipophilic balance (HLB) cartridges. Validate recovery rates (85–95%) using deuterated internal standards (e.g., d₆-1-Methoxyethyl acetate). Matrix effects in soil require pressurized liquid extraction (PLE) at 100°C with acetone:hexane (1:1) .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing solvent effects on reaction yields in 1-Methoxyethyl acetate-mediated syntheses?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Variables include solvent volume (10–50 mL), temperature (25–80°C), and catalyst loading (0.1–1 mol%). Analyze via ANOVA to identify significant interactions (p < 0.05). For outlier detection (e.g., anomalous yields >±2σ), use Grubbs’ test .
Q. How should researchers address inconsistencies in thermal decomposition data for 1-Methoxyethyl acetate?
- Methodological Answer : Replicate thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres. Conflicting mass loss profiles (e.g., 5% vs. 20% at 150°C) often stem from moisture content. Pre-dry samples (24h at 50°C) and correlate with Karl Fischer titration. Compare DSC curves to differentiate endothermic (evaporation) vs. exothermic (decomposition) events .
Safety & Handling in Research Settings
Q. What engineering controls are critical for safe handling of 1-Methoxyethyl acetate in continuous-flow reactors?
- Methodological Answer : Implement explosion-proof jacketed reactors with leak detection sensors. Use local exhaust ventilation (LEV) maintaining airflow >0.5 m/s. For spills, adsorb with vermiculite (1:3 w/w) and neutralize with 5% NaHCO₃. PPE must include butyl rubber gloves (EN 374-3) and full-face respirators (APF 50) during aerosol-generating steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
